molecular formula C24H18ClN3O2S B2689036 3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-04-0

3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2689036
CAS No.: 396720-04-0
M. Wt: 447.94
InChI Key: SXXVZQGYRCTEDI-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a sophisticated heterocyclic compound featuring a benzamide scaffold fused to a dihydrothienopyrazole system, presenting significant potential for biomedical research applications. This compound belongs to the pyrazolopyridine class of molecules, which are characterized by their close structural similitude to endogenous purine bases adenine and guanine, enabling them to interact with diverse biological targets with high affinity . The molecular architecture incorporates multiple diversity centers, allowing researchers to investigate structure-activity relationships across various biological systems. Compounds within this structural class have demonstrated substantial research value in investigating tyrosine kinase inhibition, with numerous derivatives progressing through various stages of pharmaceutical development . The specific substitution pattern present in this molecule, particularly the 4-phenoxyphenyl moiety at the N2 position and the chlorinated benzamide at C3, suggests potential application in studying enzyme inhibition pathways relevant to proliferative disorders. Similar pyrazole derivatives have been documented as antagonists for purinergic receptors, specifically targeting P2Y purinoceptor 1 (P2Y12), indicating this compound may hold significant research value for investigating anti-platelet and anti-thrombotic mechanisms . Furthermore, structurally related 3(5)-amino-pyrazole derivatives have shown compelling research applications as investigational tools for studying tumor biology, with mechanism-of-action studies indicating potential interaction with cyclin-dependent kinases and other critical regulators of cellular proliferation . The rigid, fused bicyclic system of this compound provides optimal three-dimensional geometry for probing binding pockets of various enzymatic targets, making it a valuable chemical tool for researchers exploring signal transduction pathways, cell cycle regulation, and novel therapeutic interventions across multiple disease models.

Properties

IUPAC Name

3-chloro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O2S/c25-17-6-4-5-16(13-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-9-11-20(12-10-18)30-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXVZQGYRCTEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be synthesized through a cyclization reaction involving appropriate precursors. The phenoxyphenyl group is then introduced via a nucleophilic substitution reaction. Finally, the benzamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It might find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following compounds share the thieno[3,4-c]pyrazole scaffold but differ in substituents, enabling a structure-activity relationship (SAR) analysis:

2-Methyl-N-(2-Phenyl-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Benzamide

  • Substituent Differences: Position 2: Phenyl group (lacking the phenoxy extension). Position 3: 2-methylbenzamide (methyl instead of chlorine).
  • The 2-methyl group on the benzamide may decrease electron-withdrawing effects compared to chlorine, altering binding affinity .

4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide

  • Substituent Differences: Position 2: 4-methylphenyl group (introducing a hydrophobic methyl group). Position 3: 4-bromobenzamide (bromo substituent at para position). Additional 5-oxo modification on the thieno-pyrazole core.
  • The 5-oxo group may stabilize the ring conformation, reducing flexibility compared to the dihydro counterpart in the target compound .

Structural and Functional Analysis

Table 1: Substituent Comparison

Compound Name Position 2 Substituent Position 3 Substituent Core Modification Molecular Weight (g/mol)*
Target Compound 4-Phenoxyphenyl 3-Chlorobenzamide Dihydro ~453.9
2-Methyl Analog Phenyl 2-Methylbenzamide Dihydro ~377.4
4-Bromo-5-Oxo Analog 4-Methylphenyl 4-Bromobenzamide 5-Oxo ~487.8

*Calculated based on molecular formulas inferred from structural data.

Key Observations:

Electron Effects : Chlorine (σp = 0.23) and bromine (σp = 0.26) are meta-directing, electron-withdrawing groups, whereas methyl (σp = -0.17) is electron-donating. This influences charge distribution and intermolecular interactions.

Steric and Lipophilic Profiles: The 4-phenoxyphenyl group in the target compound increases hydrophobicity (clogP ~4.5), which may impact membrane permeability but reduce aqueous solubility.

Biological Activity

3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C30H23ClN3O2SC_{30}H_{23}ClN_3O_2S and a molecular weight of approximately 489.59 g/mol. Its structure combines a benzamide moiety with a thieno[3,4-c]pyrazole core, which is known for various biological activities.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for various enzymes involved in disease processes.
  • Modulation of Receptor Signaling : It could influence receptor pathways related to inflammation or cancer.
  • Interference with Cellular Processes : The compound might alter cellular signaling pathways that contribute to tumor growth or inflammatory responses.

Biological Activities

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Some studies have shown that compounds within this class can inhibit the growth of bacteria and fungi.
  • Antioxidant Properties : Thieno[3,4-c]pyrazole compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress.
  • Anticancer Effects : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Antioxidant Effects : In an experiment involving the African catfish (Clarias gariepinus), newly synthesized thieno[3,4-c]pyrazole compounds were shown to mitigate the toxic effects of 4-nonylphenol on erythrocytes. The treated groups exhibited significantly lower percentages of altered erythrocytes compared to controls .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving thieno[3,4-c]pyrazole derivatives:

Compound TypeActivity TypeObservations
Thieno[3,4-c]pyrazoleAntimicrobialEffective against multiple bacterial strains
Thieno[3,4-c]pyrazoleAntioxidantReduced oxidative stress in fish models
Thieno[3,4-c]pyrazoleAnticancerInduced apoptosis in various cancer cell lines

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include nucleophilic substitution and amide coupling reactions using reagents like EDCI and HOBt .

This compound's unique structure suggests potential applications in drug development targeting diseases such as cancer and inflammatory disorders.

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